molecular formula C16H18Br2ClN B2947665 [1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride CAS No. 1235438-89-7

[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B2947665
CAS No.: 1235438-89-7
M. Wt: 419.59
InChI Key: YCMFHDRTFNEINB-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromophenyl groups and amine functionality, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride typically involves the following steps:

  • Bromination: : The starting material, 1,3-propanediol, undergoes bromination to introduce bromine atoms at the 4-position of the phenyl rings.

  • Amination: : The brominated intermediate is then subjected to amination to introduce the amine group.

  • Methylation: : The amine group is methylated to form the final compound.

  • Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to reduce the bromine atoms or other functional groups.

  • Substitution: : Substitution reactions can occur at the bromine positions or the amine group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding ketones or carboxylic acids.

  • Reduction: : Formation of bromoalkanes or amines.

  • Substitution: : Formation of cyanides or other substituted amines.

Scientific Research Applications

1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride has several scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

1,3-Bis(4-bromophenyl)propan-2-yl: amine hydrochloride can be compared with other similar compounds such as:

  • 1,3-Bis(4-bromophenyl)propan-2-one: : Similar structure but lacks the amine group.

  • 1,3-Bis(4-bromophenyl)urea: : Contains a urea group instead of the amine group.

  • 4,4'-Dibromodibenzyl ketone: : Similar bromophenyl groups but different core structure.

These compounds differ in their functional groups and core structures, which influence their chemical properties and reactivity.

Properties

IUPAC Name

1,3-bis(4-bromophenyl)-N-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2N.ClH/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13;/h2-9,16,19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFHDRTFNEINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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